1,2-Benzisothiazole

CAS No.: 272-16-2

Cat. No.: VC1683714

Molecular Formula: C7H5NS

Molecular Weight: 135.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 272-16-2 |

|---|---|

| Molecular Formula | C7H5NS |

| Molecular Weight | 135.19 g/mol |

| IUPAC Name | 1,2-benzothiazole |

| Standard InChI | InChI=1S/C7H5NS/c1-2-4-7-6(3-1)5-8-9-7/h1-5H |

| Standard InChI Key | CSNIZNHTOVFARY-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=NS2 |

| Canonical SMILES | C1=CC=C2C(=C1)C=NS2 |

| Boiling Point | 220.0 °C |

| Melting Point | 38.0 °C |

Introduction

Structural Characteristics and Basic Properties

Chemical Identity and Structure

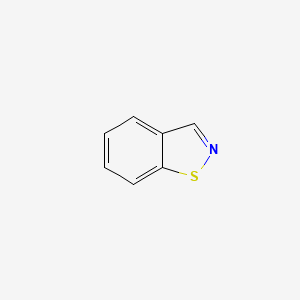

1,2-Benzisothiazole consists of a benzene ring fused with an isothiazole ring, creating a bicyclic heterocyclic structure with the molecular formula C7H5NS . The compound has a molecular weight of 135.186 g/mol and contains adjacent sulfur and nitrogen atoms in the five-membered ring component . This structural arrangement contributes to its unique chemical reactivity and biological properties.

The compound is known by several synonyms including Benzo[d]isothiazole, 1-Thia-2-azaindene, 1,2-benzothiazole, and benzisothiazole . Its chemical structure can be represented by various identifiers as shown in Table 1.

Table 1: Structural Identifiers of 1,2-Benzisothiazole

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 272-16-2 |

| Molecular Formula | C7H5NS |

| Molecular Weight | 135.186 g/mol |

| InChI | InChI=1S/C7H5NS/c1-2-4-7-6(3-1)5-8-9-7/h1-5H |

| SMILES | C1=CC=C2C(=C1)C=NS2 |

Natural Occurrence

Interestingly, 1,2-Benzisothiazole has been reported to occur naturally in certain plant species, contributing to their aromatic profiles. It has been specifically identified in Apium graveolens (celery) and Mangifera indica (mango) . In mango, it appears as a volatile component that can be detected through gas chromatographic analysis, potentially contributing to the fruit's complex aroma profile .

Physical and Chemical Properties

Chromatographic Behavior

The chromatographic properties of 1,2-Benzisothiazole provide valuable data for its identification and analysis, particularly in complex natural matrices. Gas chromatography has been used effectively to characterize this compound, with retention indices that vary significantly depending on the column polarity.

Table 2: Gas Chromatographic Data for 1,2-Benzisothiazole

This significant difference in retention indices between polar and non-polar columns (1221 vs. 1955) reflects the compound's molecular interactions with different stationary phases and provides a reliable means for its identification in complex mixtures .

Synthesis and Related Compounds

Synthetic Approaches to Related Compounds

While the search results don't provide direct methods for the synthesis of 1,2-Benzisothiazole itself, they offer valuable information about closely related compounds, particularly 1,2-benzisothiazol-3-ones. These synthesis methods are relevant as they involve the same core structure and could potentially be modified for the synthesis of 1,2-Benzisothiazole.

Traditionally, the synthesis of 1,2-benzisothiazol-3-ones involved multiple steps and challenging conditions:

-

Starting from thiosalicylic acid with strong bases for cyclization

-

A two-step process involving oxidation of 2-(methylthio)benzamide to 2-(methylsulfinyl)benzamide, followed by cyclization with thionyl chloride

Modern Synthetic Methods

A more efficient approach described in patent literature (EP 0657438 B1) details a one-step process for synthesizing 1,2-benzisothiazol-3-ones directly from 2-(alkylthio)benzamides using halogenating agents like sulfuryl chloride . This method offers significant advantages:

Table 3: Comparison of Synthetic Methods for 1,2-Benzisothiazol-3-ones

The modern method demonstrated excellent yields, with specific examples showing:

-

Production of 1,2-benzisothiazol-3-one with 96% yield

-

Production of 2-phenyl-1,2-benzisothiazol-3-one with 97% yield

This synthetic advancement has significant implications for the industrial production of these compounds and potential derivatives.

Applications and Biological Activity

Medicinal Chemistry Applications

1,2-Benzisothiazole derivatives have demonstrated significant potential in pharmaceutical research, particularly in the following areas:

Anticancer Activity

Derivatives of 1,2-benzisothiazole bearing specific structural modifications have been developed as inhibitors of carbonic anhydrase isoform IX (CAIX), an enzyme often upregulated in hypoxic tumor environments . Research has shown that:

-

Compounds designated as 5c and 5j demonstrated ability to block the growth of human colon cancer cells (HT-29) under chemically induced hypoxic conditions

-

These compounds showed specific activity against cancer cells characterized by CAIX up-regulation

-

Synergistic activity was observed when compound 5c was combined with established anticancer drugs including SN-38 (the active metabolite of irinotecan) and 5-fluorouracil

These findings suggest potential applications in combination therapy approaches for cancer treatment, particularly for hypoxic tumors that are often resistant to conventional therapies.

Antiviral Properties

Recent research has explored the potential of N-substituted 1,2-benzisothiazol-3(2H)-ones (BITs) as antiviral agents. A study focusing on dengue virus found that:

-

Several BIT derivatives could inhibit dengue virus serotype-2 (DENV-2) NS2BNS3 protease with IC50 values in the micromolar range

-

Two specific compounds, 2-(2-chlorophenyl)benzo[d]isothiazol-3(2H)-one and 2-(2,6-dichlorophenyl)benzo[d]isothiazol-3(2H)-one, demonstrated ability to suppress DENV replication and virus infectivity

-

These compounds were synthesized through an efficient two-step, one-pot reaction strategy with excellent yields

The researchers concluded that these findings indicate the potential of BITs for developing new anti-dengue therapeutics, highlighting another promising application area for 1,2-benzisothiazole derivatives .

Antimicrobial Applications

Patent literature indicates that 1,2-benzisothiazol-3-ones are important substances with recognized antibacterial and antifungal properties . While the search results don't provide specific data on antimicrobial efficacy, this application area represents another significant potential use for 1,2-benzisothiazole derivatives.

Analytical Methods for Identification and Quantification

Chromatographic Analysis

Gas chromatography has proven effective for the analysis of 1,2-Benzisothiazole, particularly in complex matrices like plant extracts. The characteristic retention indices on different column types (as shown in Table 2) provide a reliable means of identification .

1,2-Benzisothiazole has been detected in mango (Mangifera indica) volatile components using gas chromatography coupled with other analytical techniques, demonstrating the practical application of these methods in natural product analysis .

Structural Characterization

While specific spectroscopic data for 1,2-Benzisothiazole is limited in the search results, standard methods for structure elucidation would likely include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

-

Infrared spectroscopy for functional group identification

-

UV-Visible spectroscopy for electronic transition analysis

These techniques would provide complementary information for comprehensive structural characterization and identification.

Recent Research Developments

Pharmaceutical Research

Recent developments in medicinal chemistry research involving 1,2-Benzisothiazole derivatives include:

-

The development of novel carbonic anhydrase inhibitors with potential anticancer applications, particularly for hypoxic tumors

-

The discovery of antiviral activity against dengue virus, opening new possibilities for therapeutic development

-

The exploration of synergistic effects with established drugs, suggesting potential in combination therapy approaches

Synthetic Methodology Advancements

The development of more efficient synthetic routes, such as the one-step process for 1,2-benzisothiazol-3-ones, represents a significant advancement in the practical production of these compounds . This improvement in synthetic methodology facilitates both research and potential industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume